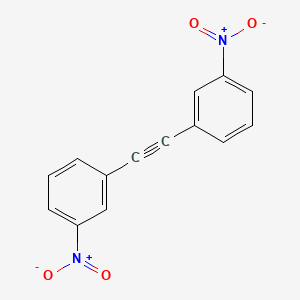

1,2-Bis(3-nitrophenyl)acetylene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2765-15-3 |

|---|---|

Molecular Formula |

C14H8N2O4 |

Molecular Weight |

268.22 g/mol |

IUPAC Name |

1-nitro-3-[2-(3-nitrophenyl)ethynyl]benzene |

InChI |

InChI=1S/C14H8N2O4/c17-15(18)13-5-1-3-11(9-13)7-8-12-4-2-6-14(10-12)16(19)20/h1-6,9-10H |

InChI Key |

ILLZNTMRBXEUMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C#CC2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Contextualization of Diarylacetylenes in Modern Organic Synthesis and Materials Science

Diarylacetylenes, a class of organic compounds characterized by two aryl groups linked by a carbon-carbon triple bond, are fundamental building blocks in a multitude of scientific disciplines. rsc.orgrsc.org Their rigid, linear structure and extended π-conjugation system impart unique electronic and photophysical properties, making them highly sought after for applications in materials science. rsc.org These compounds form the core of various functional materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and molecular wires.

In organic synthesis, the Sonogashira coupling reaction stands out as a powerful and reliable method for the preparation of diarylacetylenes. rsc.orgrsc.orgwikipedia.org This cross-coupling reaction, which typically involves a palladium catalyst and a copper co-catalyst, enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The versatility of the Sonogashira reaction allows for the synthesis of a wide array of both symmetrical and unsymmetrical diarylacetylenes, providing a straightforward route to complex molecular architectures. rsc.orgresearchgate.net

Significance of Nitro Substituted Acetylenes As Versatile Synthetic Intermediates and Functional Building Blocks

The introduction of nitro groups onto the aromatic rings of acetylene-containing molecules, as seen in 1,2-bis(3-nitrophenyl)acetylene, significantly influences their chemical reactivity and properties. The nitro group is a strong electron-withdrawing group, a characteristic that makes the aromatic ring susceptible to nucleophilic attack. nih.gov This feature allows for a range of chemical transformations, positioning nitro-substituted acetylenes as versatile synthetic intermediates. researchgate.net

For instance, the nitro groups can be readily reduced to amino groups, opening up pathways to a diverse range of functionalized compounds. wikipedia.orgjsynthchem.comorgoreview.com This transformation is crucial for the synthesis of dyes, pharmaceuticals, and various other industrially important chemicals. jsynthchem.comorgoreview.com Common reagents for this reduction include catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel, as well as the use of metals like iron or tin(II) chloride in acidic media. wikipedia.orgcommonorganicchemistry.com

Furthermore, the presence of the nitro group can be exploited in various cyclization and functionalization reactions, making these compounds valuable building blocks for the construction of complex heterocyclic systems. researchgate.netrsc.org The electron-withdrawing nature of the nitro group also profoundly impacts the photophysical properties of the molecule, often leading to fluorescence quenching and promoting intersystem crossing to the triplet state. ustc.edu.cn This property is of particular interest in the development of materials for triplet-mediated applications. ustc.edu.cn

Historical Development and Evolution of Research on Diarylacetylenes with Electron Withdrawing Substituents

The study of diarylacetylenes has evolved significantly over the years, with early research focusing on their fundamental synthesis and properties. The development of powerful cross-coupling reactions, most notably the Sonogashira reaction, revolutionized the field, making a wide variety of substituted diarylacetylenes readily accessible. rsc.orgrsc.orgwikipedia.org

Initially, much of the research centered on diarylacetylenes bearing electron-donating or simple aryl substituents. However, a growing interest in tuning the electronic and optical properties of these materials led to the exploration of diarylacetylenes with electron-withdrawing groups. researchgate.net The introduction of substituents like nitro groups was found to dramatically alter the electronic landscape of the molecule, leading to new and interesting photophysical behaviors. ustc.edu.cnnih.gov Research has shown that incorporating electron-withdrawing groups can create "push-pull" systems, extending the absorption spectra of the compounds. researchgate.net The synthesis of diarylacetylenes bearing electron-withdrawing groups can be achieved through various methods, including the Smiles rearrangement. researchgate.net

Overview of Key Research Domains for 1,2 Bis 3 Nitrophenyl Acetylene

The specific compound, 1,2-bis(3-nitrophenyl)acetylene, is a subject of interest in several key research areas:

Materials Science: Due to its rigid structure and the presence of electron-withdrawing nitro groups, this compound and its derivatives are explored for their potential in nonlinear optics and as components in advanced materials. The nitro groups can influence the molecular packing in the solid state, which in turn affects the material's bulk properties.

Synthetic Chemistry: this compound serves as a key intermediate for the synthesis of more complex molecules. The nitro groups can be transformed into a variety of other functional groups, providing a handle for further chemical modification. wikipedia.orgjsynthchem.comorgoreview.com For example, their reduction to amines allows for the synthesis of novel diamino-diarylacetylene ligands for coordination chemistry or the construction of polymers with unique properties.

Supramolecular Chemistry: The planar nature of the diarylacetylene core and the potential for intermolecular interactions involving the nitro groups make this compound an interesting building block for the design of self-assembling systems and crystal engineering.

Aims and Scope of a Comprehensive Academic Research Review on 1,2 Bis 3 Nitrophenyl Acetylene

Retrosynthetic Analysis and Key Precursors for this compound

A retrosynthetic analysis of this compound reveals two primary disconnection pathways for the formation of the diarylacetylene core. The most straightforward approach involves a disconnection across the central C(sp)-C(sp) bond, leading to two equivalents of a 3-nitrophenylacetylene (B1294367) precursor. This strategy relies on an oxidative homocoupling reaction.

Alternatively, a disconnection can be made at one of the C(sp)-C(sp²) bonds. This leads to two different synthons: a 3-nitrophenylacetylide anion and a 3-nitrophenyl cation. The corresponding synthetic equivalents for this approach are 3-nitrophenylacetylene and a 3-nitrohalobenzene (or a related electrophile). This pathway is realized through cross-coupling reactions, most notably the Sonogashira coupling.

Therefore, the key precursors for the synthesis of this compound are primarily 3-nitrophenylacetylene and 3-nitrohalobenzenes, such as 3-iodonitrobenzene or 3-bromonitrobenzene.

Palladium-Catalyzed Cross-Coupling Reactions for C(sp)-C(sp²) Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful means to construct the C(sp)-C(sp²) bond in this compound.

Sonogashira Coupling of 3-Nitrophenylacetylene with 3-Nitrohalobenzenes

The Sonogashira coupling is a widely employed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orghes-so.ch This method is highly applicable to the synthesis of this compound by coupling 3-nitrophenylacetylene with a 3-nitrohalobenzene.

The efficiency of the Sonogashira coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. For electron-deficient substrates like 3-nitrohalobenzenes, the selection of the catalytic system is crucial to achieve high yields and avoid side reactions.

Commonly used palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), play a critical role in stabilizing the palladium center and facilitating the catalytic cycle. The nature of the ligand can influence the reactivity, with more electron-rich and bulky phosphines sometimes offering advantages for challenging couplings. For instance, the use of N-heterocyclic carbene (NHC) ligands has been shown to enhance the efficiency of Sonogashira reactions in some cases.

The presence of a copper(I) co-catalyst, typically copper(I) iodide (CuI), is a standard feature of the Sonogashira reaction. However, copper-free Sonogashira protocols have been developed to prevent the undesired homocoupling of the terminal alkyne (Glaser coupling), which can be a significant side reaction. wikipedia.org

A variety of bases are used to facilitate the deprotonation of the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. Amines such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA) are frequently employed, often serving as both the base and the solvent. wikipedia.org The choice of base can impact the reaction rate and yield, and inorganic bases like K₂CO₃ or Cs₂CO₃ are also used in some protocols.

The following table summarizes the effect of different catalytic systems on the Sonogashira coupling of related aryl halides with terminal alkynes, illustrating the importance of optimizing these parameters.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| PdCl₂(PPh₃)₂/CuI | Et₃N | THF | Room Temp. | High | wikipedia.org |

| Pd(OAc)₂/dppf | K₃PO₄ | Dioxane | 100 | Good | rsc.org |

| Pd/C | Et₃N | DMF | 80 | Moderate | N/A |

| PdCl₂(dppf) | K₂CO₃ | DMF/H₂O | 80 | Good | rsc.org |

Note: This table represents general conditions for Sonogashira couplings and specific yields for the synthesis of this compound may vary.

The reaction conditions, including temperature and solvent, play a pivotal role in the outcome of the Sonogashira coupling. While many Sonogashira reactions can be performed at room temperature, heating may be required for less reactive substrates.

The table below illustrates the impact of different solvents on the yield of Sonogashira coupling reactions.

| Solvent | Base | Temperature (°C) | Yield (%) | Reference |

| DMF | Et₃N | 80 | High | N/A |

| THF | Et₃N | Room Temp. | High | wikipedia.org |

| Acetonitrile | K₂CO₃ | Reflux | Moderate | N/A |

| Toluene | DIPA | 60 | Good | N/A |

Note: This table presents general trends in solvent effects on Sonogashira couplings. Optimal conditions for the synthesis of this compound should be determined experimentally.

Other Palladium-Catalyzed Approaches (e.g., Suzuki-Miyaura, Heck variations involving alkyne precursors)

While the Sonogashira coupling is the most direct palladium-catalyzed route, other methods could theoretically be adapted for the synthesis of this compound.

The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an organohalide. A potential, though less direct, strategy could involve the synthesis of a 1,2-bis(boronic ester)acetylene derivative, which could then be coupled with two equivalents of a 3-nitrohalobenzene. Alternatively, a one-pot homocoupling of a naphthyl triflate using bis(pinacolato)diboron (B136004) has been reported, suggesting a possible adaptation for nitrophenyl systems. rsc.org

The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgmdpi.com While not a direct route to diarylacetylenes, variations of the Heck reaction involving alkyne precursors could potentially be envisioned, though this is not a commonly reported method for this class of compounds.

Copper-Mediated Oxidative Homocoupling Reactions

A highly convergent and atom-economical approach to symmetrical diarylacetylenes like this compound is the oxidative homocoupling of a terminal alkyne. In this case, 3-nitrophenylacetylene would be the key precursor. Several named reactions fall under this category, primarily mediated by copper catalysts.

The Glaser coupling , first reported in 1869, involves the coupling of terminal alkynes using a copper(I) salt, such as CuCl, in the presence of an oxidant, typically air (oxygen), and a base like ammonia (B1221849). wikipedia.org

The Eglinton coupling is a modification of the Glaser coupling that uses a stoichiometric amount of a copper(II) salt, such as copper(II) acetate (B1210297), in a solvent like pyridine (B92270). wikipedia.org This method avoids the need for an external oxidant. Computational studies on the Eglinton coupling of phenylacetylene (B144264) suggest that the reaction proceeds through the dimerization of copper(II) alkynyl complexes. ub.edu

The Hay coupling is another variation that utilizes a catalytic amount of a copper(I) salt, often in combination with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA), and uses oxygen from the air as the oxidant. wikipedia.orgorganic-chemistry.org This catalytic version is often more practical than the stoichiometric Eglinton coupling.

The following table provides an overview of typical conditions for these copper-mediated homocoupling reactions.

| Coupling Method | Copper Source | Oxidant | Base/Solvent | Typical Yield | Reference |

| Glaser Coupling | CuCl (catalytic) | Air (O₂) | Ammonia/Alcohol | Good | wikipedia.org |

| Eglinton Coupling | Cu(OAc)₂ (stoichiometric) | None | Pyridine | Good | wikipedia.orgub.edu |

| Hay Coupling | CuCl/TMEDA (catalytic) | Air (O₂) | Acetone/Other | High | wikipedia.orgorganic-chemistry.org |

Note: Yields are general and the optimal conditions for the homocoupling of 3-nitrophenylacetylene would need to be determined empirically.

Glaser Coupling and Eglinton Coupling Variants

The Glaser and Eglinton coupling reactions are classical methods for the oxidative homocoupling of terminal alkynes, providing a direct route to symmetrical diynes like this compound. wikipedia.orgorganic-chemistry.org These reactions utilize copper catalysts to facilitate the formation of the carbon-carbon bond between two molecules of a terminal alkyne, in this case, 3-nitrophenylacetylene.

The Glaser coupling , first reported by Carl Andreas Glaser in 1869, traditionally employs a copper(I) salt, such as cuprous chloride or bromide, in the presence of a base like ammonia and an oxidant, typically air. wikipedia.org A modified version, the Hay coupling , utilizes a soluble copper-TMEDA (tetramethylethylenediamine) complex, which enhances the reaction's versatility by being soluble in a wider array of solvents. organic-chemistry.orgrsc.org

The Eglinton coupling , a related and significant variant, uses a stoichiometric amount of a copper(II) salt, like cupric acetate, in a solvent such as pyridine. wikipedia.orgorganic-chemistry.orgambeed.com This method circumvents the need for an external oxidant like air. The reaction proceeds under relatively mild conditions and is a widely used method for synthesizing symmetrical diynes. organic-chemistry.orgambeed.com For instance, the synthesis of various thiophenophanes with ethyne (B1235809) spacers has been successfully achieved using the Glaser-Eglinton coupling methodology. researchgate.net

Table 1: Comparison of Glaser and Eglinton Coupling Conditions

| Feature | Glaser Coupling | Eglinton Coupling |

| Copper Source | Catalytic Cu(I) salt (e.g., CuCl) | Stoichiometric Cu(II) salt (e.g., Cu(OAc)₂) |

| Oxidant | External (e.g., Air/O₂) | Internal (Cu(II) acts as oxidant) |

| Base | Often ammonia or an amine | Pyridine (acts as base and solvent) |

| Key Intermediate | Copper(I) acetylide | Copper(II) acetylide complex |

Both methods are effective for the synthesis of symmetrical diarylacetylenes and can be applied to substrates bearing various functional groups, including the nitro group present in 3-nitrophenylacetylene. The choice between the Glaser-Hay and Eglinton variants often depends on the specific substrate, desired reaction conditions, and solvent compatibility. organic-chemistry.orgrsc.org

Mechanistic Insights into Copper-Catalyzed Alkyne Dimerization

The mechanism of copper-catalyzed alkyne dimerization, central to both Glaser and Eglinton couplings, has been a subject of detailed study. While early proposals suggested the formation of free alkynyl radicals, more recent computational studies, particularly on the Eglinton coupling using phenylacetylene as a model, indicate a different pathway. ub.edu

The currently accepted mechanism for the Eglinton coupling involves the following key steps: ub.edu

Deprotonation: The terminal alkyne's C-H bond is activated by coordination to the copper(II) center, which enhances its acidity. An acetate ligand then facilitates the deprotonation, forming a copper(II) acetylide complex. The use of pyridine as the deprotonating base has been shown to be less favorable energetically. ub.edu

Dimerization: Two of these copper(II) acetylide monomers come together to form a dinuclear copper(II) complex. This species exhibits diradical character primarily centered on the copper atoms. ub.edu

Reductive Elimination: The crucial C-C bond is formed through a bimetallic reductive elimination from this dinuclear intermediate, yielding the final diyne product and two equivalents of a copper(I) species. ub.edu

This mechanistic understanding underscores that the reaction rate is often limited by the initial alkyne deprotonation step. Consequently, more acidic alkynes tend to react faster. ub.edu The mechanism of the Glaser-Hay coupling is believed to proceed through a similar dicopper intermediate. nih.gov

Dehydrohalogenation and Elimination Reactions from Dihaloalkene Precursors

An alternative strategy for the synthesis of alkynes involves elimination reactions from suitably substituted alkene precursors. For the synthesis of this compound, a potential precursor would be a 1,2-dihalo-1,2-bis(3-nitrophenyl)ethene.

This approach relies on a double dehydrohalogenation reaction, where two molecules of a hydrogen halide are eliminated from the dihaloalkene in the presence of a strong base. While specific examples for the synthesis of this compound via this route are not prevalent in the provided search results, the general principle of elimination reactions to form alkynes is a fundamental concept in organic synthesis. acs.org For instance, the dehydrohalogenation of 1-iodo-4-nitrobut-2-ene is a key step in the synthesis of 1-nitro-1,3-butadiene. researchgate.net The success of this method would depend on the availability of the dihaloalkene precursor and the ability to control the elimination to favor the desired alkyne product over potential side reactions.

Alternative Synthetic Routes to this compound (e.g., from stilbene (B7821643) derivatives, ylides)

While coupling reactions of terminal alkynes are the most direct routes, other synthetic strategies can be envisioned for the formation of this compound.

From Stilbene Derivatives: It is conceivable to synthesize the target molecule from a corresponding stilbene derivative, such as 1,2-bis(3-nitrophenyl)ethene. A potential transformation would involve bromination of the double bond to form 1,2-dibromo-1,2-bis(3-nitrophenyl)ethane, followed by a double dehydrobromination reaction using a strong base to furnish the alkyne. A method for the synthesis of stilbene derivatives through the cross-coupling of nitroalkenes and diazonium salts has been reported, which could potentially provide the necessary stilbene precursor. rsc.org

Via Ylides: Phosphorus ylides are versatile reagents in organic synthesis, famously used in the Wittig reaction to form alkenes. While not a direct route to alkynes, they can be involved in multi-step syntheses. For instance, ylides can be used to construct complex heterocyclic systems, and their reactivity with various functional groups is well-documented. chemrxiv.org A synthetic sequence could potentially be designed where ylide chemistry is used to construct a precursor that is then converted to the desired acetylene. However, direct synthesis of acetylenes from ylides is not a standard transformation. Nitrile ylides are another class of reactive intermediates that undergo various cycloaddition and dimerization reactions, but their application to form a symmetrical diarylacetylene is not straightforward. researchgate.net

Stereoselectivity and Regioselectivity Considerations in Acetylene Synthesis

For the synthesis of a symmetrical, non-chiral molecule like this compound, stereoselectivity is not a primary concern as there are no stereocenters being formed.

However, regioselectivity is a crucial consideration, particularly if a cross-coupling approach were used to synthesize an unsymmetrical diarylacetylene. In the context of the homocoupling reactions (Glaser and Eglinton) used to prepare this compound, the starting material is a single terminal alkyne (3-nitrophenylacetylene), so the issue of regioselectivity in the coupling step does not arise.

The regioselectivity of the nitration step to produce the 3-nitrophenylacetylene precursor is critical. The directing effects of the substituents on the benzene (B151609) ring will determine the position of the nitro group. In the synthesis of the precursor for 1,2-bis(2-nitrophenyl)butadiyne, the starting material is 2-nitrophenylacetylene, indicating that the regiochemistry is established prior to the coupling reaction. wikipedia.org

In other related syntheses, such as the formation of enynenitriles from bromocyanoacetylene, stereoselectivity in the configuration of the double bond is a key outcome that can be controlled by the reaction conditions and the steric bulk of the reactants. scispace.com

Scale-Up Considerations and Process Intensification in Industrial Synthesis of this compound

The industrial-scale synthesis of specialty chemicals like this compound requires careful consideration of factors beyond laboratory-scale procedures.

Scale-Up Considerations:

Reagent and Catalyst Cost: The cost and availability of the starting materials, particularly the 3-nitrophenylacetylene precursor and the copper catalyst, are significant factors. For industrial production, catalytic versions of the coupling reaction, such as the Hay coupling, are generally preferred over stoichiometric ones like the Eglinton coupling to minimize catalyst waste and cost. organic-chemistry.orgrsc.org

Reaction Conditions: Mild reaction conditions are desirable to reduce energy consumption and the need for specialized high-pressure or high-temperature equipment. nih.gov The use of air as an oxidant in Glaser-Hay type couplings is advantageous from a cost and availability perspective. wikipedia.org

Safety: The handling of potentially explosive acetylenic compounds and nitroaromatics requires stringent safety protocols. The accumulation of copper acetylides, which can be explosive when dry, must be avoided. rsc.org

Work-up and Purification: Efficient and scalable purification methods are essential to obtain the product in high purity. This might involve crystallization, extraction, or chromatography, with a preference for methods that minimize solvent use and waste generation.

Process Intensification:

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. linde-gas.com For the synthesis of this compound, this could involve:

Continuous Flow Reactors: Shifting from batch to continuous flow processing can offer better control over reaction parameters (temperature, pressure, stoichiometry), improved heat and mass transfer, and enhanced safety, especially when dealing with hazardous intermediates or exothermic reactions.

Catalyst Immobilization: Immobilizing the copper catalyst on a solid support would facilitate its separation from the reaction mixture and allow for its reuse, reducing costs and simplifying purification.

Alternative Energy Sources: The use of microwave or ultrasonic irradiation could potentially accelerate reaction rates and improve yields, leading to a more efficient process.

In-situ Generation of Reactants: The use of stable, solid precursors like calcium carbide to generate acetylene in situ can improve safety and handling compared to using gaseous acetylene. nih.gov A similar approach for the precursor, 3-nitrophenylacetylene, could be beneficial. A patented process describes the synthesis of nitrophenylacetylenes from nitrobromobenzenes and a protected acetylene source, which could be integrated into a larger-scale process. google.com

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, offers a powerful non-destructive method for identifying the characteristic vibrational modes of the functional groups and skeletal framework of this compound.

Identification of C≡C Stretching Modes and Nitro Group Vibrations

The central feature of the this compound structure is the carbon-carbon triple bond (C≡C) and the two nitro (NO₂) groups. The vibrational modes associated with these groups are highly characteristic and serve as key diagnostic markers in the spectra.

The C≡C stretching vibration in diarylacetylenes is typically observed in the region of 2200-2100 cm⁻¹. For symmetrical diarylacetylenes like diphenylacetylene (B1204595), this mode is often weak or inactive in the IR spectrum due to the lack of a significant change in the dipole moment during the vibration. However, it usually produces a strong and sharp signal in the Raman spectrum. In the case of this compound, while the molecule possesses a center of symmetry which would suggest a weak IR absorption for the C≡C stretch, the presence of the strongly electron-withdrawing nitro groups can induce some polarity, potentially leading to a weak to medium intensity band.

The nitro group gives rise to two distinct and intense stretching vibrations: the asymmetric (νas) and symmetric (νs) stretches. For aromatic nitro compounds, these bands are typically found in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. rsc.org These absorptions are expected to be prominent in the FT-IR spectrum of this compound. DFT calculations on related nitro-aromatic compounds have shown that the asymmetric nitro stretches can appear at higher frequencies compared to other isomers. nih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |

| Asymmetric NO₂ Stretch (νas) | 1550 - 1490 | Strong | Medium |

| Symmetric NO₂ Stretch (νs) | 1360 - 1330 | Strong | Medium |

| C≡C Stretch (ν) | ~2210 | Weak to Medium | Strong |

This table presents expected values based on typical ranges for aromatic nitro compounds and diarylacetylenes.

Analysis of Aromatic Ring Vibrational Signatures

The two meta-substituted phenyl rings in this compound exhibit a series of characteristic vibrational modes. These include C-H stretching, C-C stretching within the ring, and in-plane and out-of-plane C-H bending vibrations.

Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, generally in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring are expected in the 1600-1450 cm⁻¹ range. ijcps.org The specific substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can sometimes be used to deduce the substitution pattern.

Out-of-plane (OOP) C-H bending vibrations are particularly useful for confirming the substitution pattern. For a meta-disubstituted benzene ring, characteristic strong bands are expected in the 890-860 cm⁻¹ and 790-750 cm⁻¹ regions. The presence of these bands in the FT-IR spectrum would provide strong evidence for the 1,3-substitution pattern of the nitro groups on the phenyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Environment and Stereochemical Analysis

NMR spectroscopy is indispensable for elucidating the precise electronic environment of the hydrogen and carbon atoms within the molecule and for confirming the connectivity of the atomic framework.

Detailed ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constants

Due to the symmetry of this compound, the number of unique signals in the ¹H and ¹³C NMR spectra is reduced. There are four distinct aromatic protons and four unique aromatic carbons, in addition to the acetylenic carbon. The electron-withdrawing nature of the nitro group and the acetylene moiety significantly influences the chemical shifts of the aromatic protons and carbons, causing them to be deshielded and appear at higher chemical shifts (downfield).

¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show four signals corresponding to H-2, H-4, H-5, and H-6. The proton ortho to the nitro group (H-2) and the proton between the two substituents (H-4) are expected to be the most deshielded. The coupling constants (J-values) are critical for assigning the signals. Typical coupling constants in a benzene ring are: ³J (ortho) = 7-9 Hz, ⁴J (meta) = 2-3 Hz, and ⁵J (para) = 0-1 Hz.

¹³C NMR: The ¹³C NMR spectrum will display signals for the four unique aromatic carbons and the single acetylenic carbon. The carbon attached to the nitro group (C-3) and the carbon attached to the acetylene moiety (C-1) will be significantly influenced by these substituents. The acetylenic carbon signal in diarylacetylenes typically appears in the range of 85-95 ppm. rsc.org

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| H-2 | 8.2 - 8.4 | d | ³J(H2-H6) ≈ 2-3 |

| H-4 | 8.0 - 8.2 | dd | ³J(H4-H5) ≈ 8, ⁴J(H4-H6) ≈ 2 |

| H-5 | 7.6 - 7.8 | t | ³J(H5-H4) ≈ 8, ³J(H5-H6) ≈ 8 |

| H-6 | 7.8 - 8.0 | ddd | ³J(H6-H5) ≈ 8, ⁴J(H6-H2) ≈ 2, ⁴J(H6-H4) ≈ 2 |

| Carbon | Expected Chemical Shift (ppm) |

| C-1 | 120 - 125 |

| C-2 | 125 - 130 |

| C-3 | 147 - 150 |

| C-4 | 130 - 135 |

| C-5 | 128 - 132 |

| C-6 | 135 - 140 |

| C≡C | 90 - 95 |

These tables present predicted values based on substituent effects in similar aromatic compounds. Actual values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons on the aromatic ring, for instance, between H-4 and H-5, and between H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹JCH). The HSQC spectrum would allow for the direct assignment of each protonated aromatic carbon by correlating its signal with the signal of its attached proton.

The structural and relative configurations of complex molecules are often assigned based on 2D NMR analysis. acs.org

Solid-State NMR for Packing and Conformation in Crystalline Forms

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline state. For this compound, ssNMR could be used to study the effects of crystal packing on the molecular conformation. The chemical shifts in the solid state can differ from those in solution due to intermolecular interactions and differences in the molecular geometry.

By analyzing the ¹³C chemical shift tensors, details about the local electronic structure and symmetry at each carbon site can be obtained. Studies on diphenylacetylene have utilized solid-state NMR to determine the acetylenic carbon-13 chemical shift tensors, providing insights into the electronic environment of the triple bond within the crystal lattice. figshare.com Similar studies on this compound would reveal how the nitro groups influence the crystal packing and the electronic structure in the solid phase.

X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions

X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For a molecule like this compound, this analysis would provide critical information on its conformation, crystal packing, and the non-covalent interactions that govern its supramolecular assembly. Although specific crystallographic data for this compound is not currently published, we can infer potential structural features based on related molecules.

Determination of Crystal Packing Motifs and Supramolecular Assembly

The way molecules of this compound arrange themselves in a crystal lattice would be determined by a balance of steric and electronic factors. The presence of nitro groups, which are strong electron-withdrawing groups and capable of participating in various intermolecular interactions, would play a significant role in dictating the packing motif. In related nitrophenyl compounds, common motifs include herringbone and pi-stacking arrangements, driven by a combination of van der Waals forces and electrostatic interactions between the electron-deficient nitro-substituted rings and electron-rich regions of adjacent molecules.

Conformational Analysis and Torsional Angles of the Phenyl Rings

The conformation of this compound in the solid state would be of considerable interest. Key parameters include the torsional angles between the phenyl rings and the plane of the central acetylene unit. While the acetylene linker is linear, the phenyl rings are not necessarily coplanar with it or with each other. Steric hindrance between the ortho-hydrogens of the phenyl rings and the acetylene group, as well as intermolecular packing forces, would influence these angles. For instance, in the related compound (Z)-1-(3-nitrophenyl)-2-(4-nitrophenyl)ethene, the dihedral angle between the two benzene rings is 53.66(5)°. nih.gov A similar non-planar conformation might be expected for this compound to minimize steric strain. The nitro groups themselves are often found to be slightly twisted out of the plane of the benzene ring to which they are attached. nih.goviucr.org

Hydrogen Bonding and Other Non-Covalent Interactions

The nitro groups in this compound are expected to be key players in forming non-covalent interactions. While classical hydrogen bonds are absent, weak C-H···O hydrogen bonds are highly probable, where the oxygen atoms of the nitro groups act as acceptors and the aromatic C-H groups of neighboring molecules act as donors. Such interactions are frequently observed in the crystal structures of nitroaromatic compounds and can link molecules into chains, sheets, or more complex three-dimensional networks. nih.gov Other potential non-covalent interactions include N-O···π interactions, where the nitro group interacts with the π-system of an adjacent phenyl ring. nih.gov

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Elemental Composition

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a compound and for elucidating its fragmentation pathways upon ionization.

For this compound (C₁₄H₈N₂O₄), HRMS would confirm its molecular weight with high accuracy (monoisotopic mass: 268.0484 u). The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. While a specific mass spectrum for this compound is not available, general fragmentation patterns for nitroaromatic compounds can be considered.

Upon electron ionization, the molecular ion peak [M]⁺ would be observed. Subsequent fragmentation would likely involve the loss of the nitro groups, either as NO₂ (loss of 46 u) or NO followed by CO (loss of 30 u and then 28 u). The cleavage of the bond between the phenyl ring and the acetylene linker is also a plausible fragmentation pathway. The stability of the resulting fragments would dictate the relative intensities of the peaks in the mass spectrum.

Table 1: Postulated Major Mass Spectrometry Fragments for this compound

| m/z (postulated) | Postulated Fragment |

| 268 | [C₁₄H₈N₂O₄]⁺ (Molecular Ion) |

| 222 | [M - NO₂]⁺ |

| 176 | [M - 2NO₂]⁺ |

| 150 | [C₁₂H₆]⁺ (loss of both nitrophenyl groups) |

This table is predictive and would require experimental verification through HRMS analysis of this compound.

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of a molecule. For this compound, these calculations reveal how the interplay between the phenyl rings, the acetylene linker, and the nitro functional groups dictates its electronic behavior.

Frontier Molecular Orbital (FMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

In molecules similar to this compound, the HOMO is typically distributed over the π-system of the phenyl rings and the acetylene bridge, indicating these are the regions from which an electron is most easily donated. Conversely, the LUMO is often localized on the electron-withdrawing nitro groups, marking them as the most probable sites for accepting an electron. For a comprehensive understanding, theoretical calculations are often performed using Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311G(2d,p). researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap for a Diarylacetylene Compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 4.0 |

Note: This data is illustrative for a generic diarylacetylene and actual values for this compound would require specific calculations.

Charge Distribution and Electrostatic Potential Maps

The charge distribution within this compound is highly influenced by the electronegative nitro groups. A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface of the molecule. In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show a high negative potential around the oxygen atoms of the nitro groups, making them centers of negative charge. The hydrogen atoms of the phenyl rings and the region around the acetylene linker would likely exhibit a positive or neutral potential. This charge distribution is critical in understanding intermolecular interactions and the molecule's behavior in different chemical environments.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from occupied Lewis-type NBOs (bonds or lone pairs) to unoccupied non-Lewis-type NBOs (antibonding or Rydberg orbitals). These delocalizations, or hyperconjugative interactions, contribute to the stability of the molecule.

Density Functional Theory (DFT) Studies on Conformational Landscapes and Isomer Stability

The rotational freedom around the single bonds connecting the phenyl rings to the acetylene linker allows for different conformations of this compound. Density Functional Theory (DFT) is a widely used computational method to explore the potential energy surface and identify stable isomers and conformers. researchgate.net

Studies on similar diphenylacetylene systems have shown that the planarity of the molecule is a key factor in its electronic properties. researchgate.net For this compound, DFT calculations can determine the relative energies of different conformers, such as those where the nitro groups are oriented in the same direction (syn) or in opposite directions (anti) relative to the acetylene bridge. The calculations would also reveal the rotational barriers between these conformers. The most stable conformation is the one with the lowest energy, and this is the geometry the molecule is most likely to adopt.

Table 2: Illustrative Relative Energies of Conformers for a Substituted Diphenylacetylene

| Conformer | Relative Energy (kcal/mol) |

| Anti-planar | 0.0 |

| Syn-planar | 1.5 |

| Twisted (90 degrees) | 5.0 |

Note: This data is illustrative and the actual energy differences for this compound would depend on the specific steric and electronic interactions.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules over time, including their interactions with solvent molecules and with each other. nih.govresearchgate.net For this compound, MD simulations can be used to understand how the molecule behaves in different solvents, which is crucial for predicting its solubility and its performance in solution-based applications.

By simulating a system containing one or more molecules of this compound surrounded by solvent molecules, researchers can observe how the solvent affects the conformation of the molecule and how the molecules aggregate. The simulations can reveal the formation of hydrogen bonds or other non-covalent interactions between the solute and solvent, and between solute molecules themselves. These interactions are critical in determining the macroscopic properties of the material.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry can be a powerful tool to investigate potential reaction mechanisms involving this compound. For example, the reduction of the nitro groups is a common reaction for nitroaromatic compounds. DFT calculations can be used to model the stepwise reduction process, identifying the intermediates and transition states involved. nih.gov

By calculating the energy profile of the reaction pathway, researchers can determine the activation energies for each step and identify the rate-determining step. This information is invaluable for optimizing reaction conditions and for designing new synthetic routes. For instance, computational studies could explore the mechanism of polymerization of this compound or its participation in cycloaddition reactions.

Transition State Analysis for Key Transformations

The synthesis and subsequent reactions of this compound involve various chemical transformations, each proceeding through a high-energy transition state. Identifying the geometry and energy of these transition states is crucial for understanding reaction mechanisms and predicting reaction outcomes.

Key transformations for this compound would likely include its synthesis via Sonogashira coupling and reactions involving the nitro groups or the acetylene bond. Computational methods, particularly Density Functional Theory (DFT), are adept at locating and characterizing transition state structures. For instance, in a typical Sonogashira coupling, theoretical analysis would elucidate the transition states of the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. While specific data for this compound is not available, studies on related molecules provide a template for such an analysis.

Energetic Profiles of Reaction Pathways

A complete picture of a chemical reaction is obtained by mapping the energetic landscape of all possible reaction pathways. This involves calculating the energies of reactants, intermediates, transition states, and products. The resulting energetic profile, often depicted as a reaction coordinate diagram, reveals the feasibility of a reaction and the kinetic and thermodynamic factors that control it.

For this compound, computational chemists would model the energetic profiles for its formation and for subsequent reactions, such as reduction of the nitro groups or addition reactions to the alkyne. These profiles would provide quantitative data on activation energies and reaction enthalpies, which are essential for optimizing reaction conditions and predicting product distributions.

Prediction of Spectroscopic Signatures (NMR, IR, Raman) and Comparison with Experimental Data

Computational spectroscopy is a powerful tool for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data to confirm structures and aid in spectral assignment.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. By calculating the magnetic shielding tensors of the nuclei, chemists can obtain theoretical spectra that, when compared to experimental data, can confirm the molecular structure and help assign specific resonances to individual atoms.

IR and Raman Spectroscopy: The vibrational frequencies and intensities of this compound can be computed to generate theoretical Infrared (IR) and Raman spectra. These spectra are characterized by specific peaks corresponding to the vibrational modes of the molecule, such as the C≡C triple bond stretch and the N-O stretches of the nitro groups. Comparison with experimental spectra is a critical step in the structural elucidation of newly synthesized compounds. A study on 2-nitroimidazole-based radiopharmaceuticals demonstrated that the 2-nitroimidazole (B3424786) moiety largely dictates the spectroscopic properties of its derivatives, suggesting that the nitrophenyl groups in the target compound would have a dominant influence on its spectra. nih.gov

Quantitative Structure-Property Relationships (QSPR) for Predicting Reactivity and Molecular Characteristics

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. nih.govresearchgate.netfrontiersin.org These models are built on the principle that the structure of a molecule dictates its properties. For a series of related compounds, a QSPR model can be developed to predict properties like reactivity, solubility, or toxicity based on calculated molecular descriptors.

For this compound, a QSPR study would involve calculating a wide range of molecular descriptors, such as electronic, steric, and topological parameters. These descriptors would then be used to build a mathematical model that can predict a specific property of interest. While no specific QSPR model for this compound has been reported, the methodology has been successfully applied to various classes of organic molecules. researchgate.netfrontiersin.org

Machine Learning Approaches in Predicting Synthetic Yields and Reactivity Outcomes

In recent years, machine learning (ML) has emerged as a transformative tool in chemistry, capable of predicting reaction outcomes with high accuracy. nih.govchemrxiv.orgresearchgate.netchemrxiv.org By training algorithms on large datasets of chemical reactions, ML models can learn complex relationships between reactants, catalysts, and reaction conditions to predict synthetic yields and reactivity.

The synthesis of this compound, likely via a Sonogashira cross-coupling reaction, is an ideal candidate for ML-based prediction. An ML model could be trained on a dataset of similar cross-coupling reactions to predict the optimal conditions (e.g., catalyst, solvent, temperature) to maximize the yield of the desired product. These predictive models can significantly accelerate the discovery and optimization of synthetic routes. nih.gov

Cycloaddition Reactions of the Acetylene Core

The carbon-carbon triple bond in this compound serves as a dienophile or dipolarophile in cycloaddition reactions, leading to the formation of various cyclic and heterocyclic systems.

The [2+2] cycloaddition of an alkyne with an alkene is a synthetically useful method for the construction of cyclobutene (B1205218) rings. researchgate.net Photochemical [2+2] cycloadditions, in particular, are effective for creating strained four-membered rings. libretexts.org These reactions can occur intramolecularly or intermolecularly and are not typically reversible as the resulting products lack the conjugation necessary to absorb light and undergo cycloreversion. libretexts.org The use of visible light-absorbing transition metal complexes can facilitate [2+2] cycloadditions of dienes, offering a method that tolerates sensitive functional groups. nih.gov While specific studies on this compound are not prevalent, the general principles of [2+2] cycloadditions suggest its potential to react with alkenes and other alkynes to form cyclobutene and cyclobutadiene (B73232) derivatives, respectively. The reaction is often facilitated by photochemical activation. libretexts.orgnih.gov

The [2+2+2] cycloaddition is a powerful, atom-efficient process for synthesizing carbo- and heterocyclic compounds, particularly aromatic systems. rsc.org This reaction involves the combination of three unsaturated components, such as alkynes, to form a six-membered ring. A variety of organometallic complexes, involving over 15 different metals, are known to catalyze this cyclotrimerization. rsc.org Rhodium catalysts, for instance, are widely used in these 100% atom-economical processes. nih.gov The reaction of this compound could theoretically undergo homotrimerization or be co-cyclotrimerized with other alkynes to produce highly substituted benzene derivatives. The regioselectivity of such reactions, especially in nonsymmetric cyclotrimerizations, can be a significant challenge. nih.gov

Table 1: Examples of Catalysts Used in [2+2+2] Cyclotrimerization Reactions

| Catalyst Type | Metals Involved | Application |

|---|---|---|

| Organometallic Complexes | Over 15 different metals | Synthesis of carbo- and heterocycles rsc.org |

| Ruthenium Carbene Catalysts | Ruthenium | Crossed [2+2+2] cyclotrimerizations nih.gov |

The Diels-Alder reaction is a cornerstone of organic synthesis, involving the [4+2] cycloaddition of a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative. wikipedia.orgorganic-chemistry.org In this context, this compound can act as the dienophile. The reaction's driving force is the formation of more stable σ-bonds from π-bonds. organic-chemistry.org The presence of electron-withdrawing nitro groups on the phenyl rings of the dienophile can enhance its reactivity. organic-chemistry.org The reaction is stereoselective, with the endo product often being favored under kinetic control due to secondary orbital interactions. organic-chemistry.org Intramolecular [4+2] cycloadditions of diarylacetylenes have been reported to yield benzo[b]fluorene derivatives. researchgate.net

Table 2: Key Aspects of the Diels-Alder Reaction

| Feature | Description |

|---|---|

| Reactants | Conjugated diene and a dienophile (e.g., an alkene or alkyne) wikipedia.org |

| Product | Substituted cyclohexene derivative wikipedia.org |

| Driving Force | Formation of two new, stable σ-bonds at the expense of two π-bonds organic-chemistry.org |

| Stereoselectivity | The reaction is stereospecific with respect to both the diene and dienophile libretexts.org |

1,3-Dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile, such as an alkyne, to form a five-membered ring. wikipedia.orgnumberanalytics.com The Huisgen 1,3-dipolar cycloaddition, specifically between an azide (B81097) and an alkyne to form a 1,2,3-triazole, is a prominent example of "click chemistry". wikipedia.orgnih.govorganic-chemistry.org This reaction can be catalyzed by copper(I), leading to high regioselectivity for the 1,4-disubstituted triazole isomer. nih.govacs.org Ruthenium complexes can also catalyze this reaction, sometimes favoring the 1,5-disubstituted isomer. nih.gov The acetylene core of this compound makes it a suitable substrate for such reactions. The reaction with an organic azide would lead to the formation of a 1,2,3-triazole ring, a valuable heterocyclic motif in medicinal chemistry and materials science. nih.govresearchgate.net

Reduction Reactions of the Nitro Groups

The nitro groups on the phenyl rings of this compound are susceptible to reduction, offering a pathway to synthesize amino-substituted diarylacetylenes.

The reduction of aromatic nitro compounds to primary amines is a fundamental transformation in organic chemistry. wikipedia.orgmasterorganicchemistry.com Several methods are available for this conversion.

Catalytic Hydrogenation: This is a common and often preferred method for nitro group reduction. commonorganicchemistry.com

Palladium on Carbon (Pd/C): Used with hydrogen gas (H₂), this is a highly effective catalyst for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com

Raney Nickel: This is another effective catalyst for nitro group reduction and is particularly useful when the substrate contains halides that could be susceptible to hydrogenolysis with Pd/C. commonorganicchemistry.com

Platinum(IV) Oxide (PtO₂): This catalyst can also be employed for the hydrogenation of nitro groups. wikipedia.org

Chemical Reduction: A variety of chemical reducing agents can also be used. wikipedia.orgmasterorganicchemistry.com

Metals in Acidic Media: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) are classic and effective methods for nitro group reduction. masterorganicchemistry.com

Tin(II) Chloride (SnCl₂): This reagent provides a mild method for reducing nitro groups to amines and is often used when other reducible functional groups are present. reddit.com

Sodium Dithionite (Na₂S₂O₄): This can be a powerful reducing agent for nitro groups, particularly in aqueous-ethanolic solutions. reddit.com

The selective reduction of the two nitro groups in this compound to the corresponding diamine would yield 1,2-bis(3-aminophenyl)acetylene, a valuable monomer for the synthesis of polymers and other complex organic materials. The choice of reducing agent and reaction conditions is crucial to avoid the reduction of the acetylene triple bond. nih.govcapes.gov.br

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Conditions | Notes |

|---|---|---|

| H₂/Pd/C | Catalytic hydrogenation commonorganicchemistry.com | Highly efficient, but can also reduce other functional groups commonorganicchemistry.com |

| H₂/Raney Nickel | Catalytic hydrogenation commonorganicchemistry.com | Useful for substrates with sensitive halogen substituents commonorganicchemistry.com |

| Fe/HCl | Acidic conditions masterorganicchemistry.com | A classic and robust method |

| SnCl₂ | Mild conditions reddit.com | Good for selective reductions in the presence of other reducible groups reddit.com |

Partial Reduction to Azoxy and Azo Compounds

The nitro groups of this compound are susceptible to partial reduction, leading to the formation of nitrogen-nitrogen bonds, yielding azoxy and azo compounds while preserving the central acetylene linkage. The controlled reduction of nitroarenes is a well-established method for synthesizing these classes of compounds. For instance, the reduction of nitroarenes using reagents like sodium benzenetellurolate (NaTeC₆H₅) or through catalysis with ultrasonically activated nickel can yield azoxyarenes as the major products. mdpi.com

A specific example related to this transformation is the synthesis of (Z)-1,2-Bis(3-nitrophenyl)diazene 1-Oxide, an azoxybenzene (B3421426) derivative. While not directly starting from this compound, its characterization confirms the structure of the dinitrophenyl azoxy system. The synthesis of such compounds often involves the reductive dimerization of corresponding nitrosobenzenes.

Table 1: Example of a Related Dinitrophenyl Azoxy Compound Synthesis

| Starting Material | Product | Reagents/Conditions | Yield |

|---|

Data for this table is inferred from general procedures for azoxybenzene synthesis.

This reactivity highlights the potential of the nitro groups in this compound to act as synthetic handles for creating more complex molecules with N-N linkages, which are themselves valuable scaffolds in materials and pharmaceutical chemistry.

Electrophilic and Nucleophilic Aromatic Substitution on Phenyl Rings

The phenyl rings of this compound are subject to both electrophilic and nucleophilic aromatic substitution, with the reaction's feasibility and regioselectivity being heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The nitro group (-NO₂) is a powerful electron-withdrawing group and, consequently, a strong deactivator for electrophilic aromatic substitution. youtube.commdpi.com It deactivates the benzene ring by withdrawing electron density, making it less attractive to electrophiles. youtube.com Furthermore, it is a meta-director. In the case of this compound, both the nitro group and the acetylene bridge influence the substitution pattern. The nitro group at position 3 directs incoming electrophiles to positions 5 (meta to the nitro group). Therefore, further nitration or halogenation would be expected to occur at the positions meta to the existing nitro groups, if forced under harsh conditions. youtube.com

Nucleophilic Aromatic Substitution (SNAr): Conversely, the presence of a strong electron-withdrawing group like the nitro group activates the aromatic ring towards nucleophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com For the SNAr mechanism to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group. wikipedia.org In this compound, the nitro groups are at the 3-position. While they activate the ring in general, they are not in the optimal ortho/para position relative to a potential leaving group (e.g., a halogen) that might be introduced onto the ring. However, studies on compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which features a similar 3,5-disubstitution pattern, show that nucleophilic aromatic substitution of the fluorine atom can occur with various nucleophiles. nsf.gov This suggests that if a suitable leaving group were present on the rings of this compound, SNAr reactions would be a viable transformation pathway.

Metal Coordination Chemistry and Ligand Properties

The structure of this compound, containing both nitro groups and an alkyne moiety, allows it to function as a versatile ligand in coordination chemistry.

Coordination through Nitro Groups and the Alkyne Moiety

Both the oxygen atoms of the nitro groups and the π-system of the alkyne can act as coordination sites for metal centers.

Nitro Group Coordination: The nitro group is a known coordinating fragment in the construction of metal complexes and coordination polymers. mdpi.com It can bind to metal ions through one or both of its oxygen atoms. This coordination ability is crucial in the assembly of supramolecular architectures. mdpi.com

Alkyne Moiety Coordination: The carbon-carbon triple bond can coordinate to a metal center in a side-on (η²) fashion. The reactivity and nature of this bond depend on the metal. For instance, studies on tungsten-acetylene complexes show that the metal center is often the preferred target for nucleophiles over the coordinated alkyne. chemrxiv.org

In the context of this compound, these two functionalities can act in concert. Research on metal-organic frameworks has demonstrated that nitro groups on organic linkers can work cooperatively with open metal sites to enhance the binding of small molecules like acetylene. acs.orgnih.gov

Formation of Organometallic Complexes and Metal-Organic Frameworks (MOFs)

The ability of this compound to act as a multitopic linker makes it a candidate for the construction of extended structures like organometallic complexes and metal-organic frameworks (MOFs). MOFs are crystalline, porous materials built from metal ions or clusters connected by organic linkers. researchgate.net

The introduction of functional groups, particularly nitro groups, onto the organic linkers is a key strategy for tuning the properties of MOFs. nih.govresearchgate.net For example, the functionalization of the MOF MFM-102 with nitro groups led to a 28% increase in acetylene adsorption, even with a reduced surface area. nih.gov Neutron diffraction studies confirmed the direct binding of acetylene to the nitro groups within the framework, which worked in cooperation with open metal sites. acs.orgnih.gov Similarly, the MOF MFM-190(NO₂) shows exceptional selectivity for acetylene over carbon dioxide, a property attributed to the cooperative binding at unsaturated copper(II) sites and the nitro groups. acs.org

Table 2: Acetylene Adsorption in Nitro-Functionalized MOFs at 298 K and 1 bar

| MOF | Functional Group | BET Surface Area (m²/g) | C₂H₂ Uptake (cm³/g) |

|---|---|---|---|

| MFM-102-NO₂ | -NO₂ | ~1750 (estimated from 15% reduction) | 192 |

Data sourced from studies on MFM-102-NO₂ and MFM-190(NO₂). nih.govacs.org

These findings strongly suggest that a linker like this compound could be used to synthesize novel MOFs with tailored gas sorption properties, where both the nitro groups and the alkyne bridge play roles in the structure and function of the material.

Polymerization Reactions of this compound

The alkyne functionality in this compound serves as a monomer unit for polymerization reactions, leading to the formation of conjugated polymers.

Alkyne Metathesis Polymerization

Alkyne metathesis is a powerful reaction that redistributes carbon-carbon triple bonds, catalyzed by metal alkylidyne complexes (e.g., molybdenum or tungsten). wikipedia.org When applied to diynes, this reaction can lead to the formation of polymers through acyclic diene metathesis (ADIMET) polymerization. acs.org This method is a key route to synthesizing poly(aryleneethynylene)s (PAEs), a class of conjugated polymers with important electronic and photophysical properties. acs.orgresearchgate.net

The general scheme for ADIMET polymerization of a diarylacetylene involves the reaction of the monomer to form a polymer and a small, volatile alkyne byproduct (like 2-butyne (B1218202) if starting from a propargyl-functionalized arene), which is removed to drive the reaction to completion. acs.org While specific studies on the alkyne metathesis polymerization of this compound are not widely reported, the reaction is generally applicable to diarylacetylenes. Recent advances have yielded highly active catalysts that tolerate a wide range of functional groups, including nitro groups. nih.gov

A potential polymerization of this compound would theoretically proceed via a step-growth mechanism to yield a poly(phenyleneethynylene) derivative where the phenyl rings are substituted with nitro groups. The properties of such a polymer would be influenced by the electron-withdrawing nature of the nitro substituents.

Addition Polymerization Routes

While direct studies on the addition polymerization of this compound are not extensively documented in the literature, the reactivity of analogous compounds, such as phenylacetylene and its derivatives, provides significant insight into potential polymerization pathways. The presence of the acetylene functionality is the primary site for polymerization, which can theoretically proceed through various mechanisms, including those catalyzed by transition metals or initiated by thermal means.

The polymerization of (3-aminophenyl)acetylene, a derivative of the title compound where the nitro groups are reduced to amines, has been noted to occur at elevated temperatures. For instance, residual (3-aminophenyl)acetylene has been observed to polymerize at temperatures of 160 °C or higher. nih.gov This suggests that a thermally induced polymerization pathway could be viable for this compound, although the electron-withdrawing nature of the nitro groups might influence the reaction conditions and the properties of the resulting polymer.

Furthermore, metal-catalyzed polymerization is a common method for acetylenic monomers. Catalysts based on rhodium, for example, are known to effectively polymerize phenylacetylene and its derivatives. nih.gov It is plausible that similar catalytic systems could be employed for this compound. Another potential reaction pathway for diarylacetylenes is cyclotrimerization, which can be promoted by various catalysts, including those based on nickel. scispace.com This reaction would lead to the formation of a hexasubstituted benzene ring, a highly ordered structure, rather than a linear polymer.

The expected polymerization of this compound would likely result in a conjugated polymer with repeating units containing the bis(3-nitrophenyl)ethylene moiety. The properties of such a polymer, including its conductivity and optical characteristics, would be significantly influenced by the presence of the nitro groups.

Supramolecular Assembly and Self-Organization Phenomena

The molecular structure of this compound, with its rigid acetylenic core and polar nitro groups, makes it an interesting building block for supramolecular chemistry. The nitro groups are capable of participating in various non-covalent interactions, such as hydrogen bonding (with suitable donors) and dipole-dipole interactions, which can drive the self-assembly of the molecules into well-defined, ordered structures.

While direct studies on the supramolecular behavior of this compound are limited, the study of related nitro-substituted aromatic compounds provides valuable insights. For instance, the crystal structure of a zinc complex containing N'-[3-(4-nitrophenyl)-1-phenylprop-2-en-1-ylidene]-N-phenylcarbamimidothioato ligands reveals the formation of a linear supramolecular chain through amine-N—H⋯O(nitro) hydrogen bonding. nih.gov This demonstrates the capacity of nitro groups to act as effective hydrogen bond acceptors in the solid state.

Furthermore, coordination polymers have been synthesized using bis(4-nitrophenyl)phosphoric acid and various aza-donor compounds. researchgate.net The resulting supramolecular architectures are stabilized by a combination of coordination bonds and intermolecular interactions involving the nitro groups. These examples suggest that this compound could form intricate supramolecular assemblies, potentially with interesting material properties. The planarity and rigidity of the diarylacetylene core, combined with the electronic nature of the nitro substituents, could lead to phenomena such as π-stacking, further influencing the self-organization process.

Catalytic Transformations Utilizing this compound as a Substrate

The reactive sites within this compound make it a versatile substrate for a range of catalytic transformations. The most prominent of these are the reduction of the nitro groups and addition reactions across the acetylene triple bond.

One of the most significant catalytic transformations for this class of compounds is the selective hydrogenation of the nitro groups to form the corresponding amino derivatives. Studies on the closely related (3-nitrophenyl)acetylene have shown that this reduction can be effectively carried out using cobalt polysulfide or ruthenium sulfide (B99878) catalysts, yielding (3-aminophenyl)acetylene. nih.gov It is highly probable that this methodology could be extended to this compound to produce 1,2-bis(3-aminophenyl)acetylene.

Another important catalytic reaction is the reductive hydroamination of the diarylacetylene core. A copper-catalyzed method has been reported for the reductive hydroamination of inactive diarylacetylenes with nitroarenes to produce secondary amines. nih.gov In this type of transformation, this compound could react with a nitroarene in the presence of a copper catalyst to yield a complex amine product.

The acetylene unit can also undergo catalytic hydration. For instance, in the presence of gold or mercury catalysts, phenylacetylene hydrates to form acetophenone. chemspider.com A similar transformation of this compound would be expected to yield 1,2-bis(3-nitrophenyl)-1,2-ethanedione (a substituted benzil).

Below is a table summarizing potential catalytic transformations of this compound based on the reactivity of analogous compounds.

| Transformation | Catalyst/Reagents | Potential Product | Reference |

| Nitro Group Reduction | Cobalt polysulfide or Ruthenium sulfide / H₂ | 1,2-Bis(3-aminophenyl)acetylene | nih.gov |

| Reductive Hydroamination | Copper catalyst / Nitroarene, Reductant | Substituted secondary amine | nih.gov |

| Hydration of Acetylene | Gold or Mercury catalyst / H₂O | 1,2-Bis(3-nitrophenyl)-1,2-ethanedione | chemspider.com |

Applications and Advanced Materials Science Based on 1,2 Bis 3 Nitrophenyl Acetylene and Its Derivatives

Precursor in the Synthesis of Complex Molecular Architectures

The true value of 1,2-Bis(3-nitrophenyl)acetylene is demonstrated in its capacity to be converted into a versatile monomer for constructing intricate polymeric structures. The reduction of its two nitro groups yields 1,2-Bis(3-aminophenyl)acetylene, a diamine monomer whose linear, rigid structure and reactive amine groups are ideal for creating robust polymers.

Construction of Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles

The most significant application of 1,2-Bis(3-aminophenyl)acetylene in this context is the synthesis of polyimides, a major class of high-performance polymers containing heterocyclic imide rings in their backbone. These polymers are formed through a polycondensation reaction between the diamine monomer and various aromatic tetracarboxylic dianhydrides.

The general synthesis process involves two steps:

Reaction of the diamine and dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor.

Thermal or chemical cyclodehydration (imidization) of the poly(amic acid) to form the final, insoluble, and highly stable polyimide.

The internal acetylene (B1199291) group from the original monomer is preserved during this process, becoming an integral part of the polyimide backbone. This functionality is crucial for later crosslinking reactions. While the monomer is a precursor to these complex heterocyclic polymers, its specific use in the targeted synthesis of discrete polycyclic aromatic hydrocarbons (PAHs) is not a primary focus in the available scientific literature.

Table 1: Synthesis of Acetylene-Containing Polyimides

| Step | Reactants | Process | Product |

|---|---|---|---|

| 1. Monomer Synthesis | This compound | Reduction of nitro groups (e.g., using catalytic hydrogenation or chemical reductants like tin(II) chloride) | 1,2-Bis(3-aminophenyl)acetylene |

| 2. Polymerization | 1,2-Bis(3-aminophenyl)acetylene + Aromatic Dianhydride (e.g., PMDA, BPDA) | Polycondensation | Acetylene-functionalized Poly(amic acid) |

| 3. Imidization | Acetylene-functionalized Poly(amic acid) | Thermal or Chemical Cyclodehydration | Acetylene-containing Polyimide |

Synthesis of Macrocycles and Cage Compounds

The rigid, linear geometry of 1,2-Bis(3-aminophenyl)acetylene makes it a theoretically attractive building block for the construction of shape-persistent macrocycles and cage compounds. Such structures could be formed via reactions of the terminal amine groups with complementary multifunctional molecules. However, the predominant application documented in materials science literature is its use in forming linear polymers rather than discrete macrocyclic or caged structures. The focus has been on leveraging its capabilities to create extended polymer networks for bulk material applications.

Materials for Electronics and Optoelectronics

Polymers derived from this compound, particularly the resulting polyimides, possess a unique combination of properties that make them valuable in the electronics and optoelectronics industries, primarily as high-performance insulating and structural materials rather than active semiconductor components.

Conjugated Polymers and Oligomers for Organic Semiconductors

The polyimides synthesized from 1,2-Bis(3-aminophenyl)acetylene are a form of conjugated polymer, featuring aromatic and imide rings along the backbone. However, their primary electronic function is not that of a traditional semiconductor used for charge transport. Instead, they are prized for their excellent properties as high-temperature dielectric materials (insulators).

Key properties of these polyimides include:

Low Dielectric Constant (Dk): Crosslinked polyimides can achieve low Dk values, sometimes below 3.0. This is crucial for high-frequency electronics as it minimizes signal delay and cross-talk. elsevierpure.comacs.org

Low Dissipation Factor (Df): These materials exhibit a low dissipation factor, signifying minimal signal loss at high frequencies. elsevierpure.comacs.org

High Thermal Stability: The aromatic backbone provides inherent thermal stability. researchgate.netresearchgate.net

Excellent Mechanical Properties: They are known for their toughness and durability. elsevierpure.com

These characteristics make them ideal for use as insulating layers, flexible printed circuit board substrates, and packaging materials in microelectronics, where reliability under harsh thermal and electrical conditions is paramount.

Research into Components for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

While organic conjugated polymers are the foundation of OLED and OPV technologies, the specific polyimides derived from 1,2-Bis(3-aminophenyl)acetylene are not typically used as the active, light-emitting, or light-harvesting layers. Their electrical properties are more suited for insulating and supporting roles. In the fabrication of flexible OLED displays or OPV cells, for example, a polyimide film might be used as the transparent, flexible, and thermally stable substrate upon which the active device layers are deposited. Their high-temperature resistance allows them to withstand the thermal stresses of subsequent manufacturing processes.

Development of Advanced Functional Materials

The most significant application for polymers derived from this compound is in the realm of high-performance thermosets for demanding environments, such as the aerospace industry. nasa.gov This functionality is owed directly to the acetylene group retained from the parent monomer.

These materials are often referred to as acetylene-terminated polyimides or, more accurately in this case, polyimides containing internal acetylene groups. They are processed as relatively low-molecular-weight, fusible, and soluble oligomers (prepolymers). Upon heating to a specific curing temperature, the acetylene groups undergo a complex series of thermal crosslinking reactions. ecust.edu.cnmdpi.com This "addition curing" process converts the individual polymer chains into a rigid, three-dimensional network without the release of volatile byproducts, which is a major advantage for creating void-free composite materials.

The resulting crosslinked thermoset exhibits exceptional properties:

Extremely High Thermal Stability: The crosslinked network significantly increases the glass transition temperature (Tg), with some systems exhibiting Tgs well above 350-400°C. researchgate.netresearchgate.net

Superior Mechanical Strength: The rigid 3D network provides high strength and stiffness, even at elevated temperatures. researchgate.net

High Char Yield: Upon thermal decomposition, these polymers leave a high percentage of carbonaceous residue, which is indicative of their thermal robustness. nih.gov

These properties make them ideal matrix resins for advanced fiber-reinforced composites used in aircraft, missiles, and other aerospace applications where lightweight, high-strength materials capable of withstanding extreme temperatures are required. wm.edu

Table 2: Typical Properties of Cured Acetylene-Containing Polyimides

| Property | Typical Value Range | Significance |

|---|---|---|

| Glass Transition Temp. (Tg) | > 350 °C | High service temperature for structural applications. elsevierpure.comresearchgate.net |

| Decomposition Temp. (TGA, 5% loss) | > 500 °C in N₂ | Excellent thermal stability. researchgate.net |

| Curing Temperature | 250 - 400 °C | Temperature required to initiate crosslinking of acetylene groups. researchgate.netresearchgate.net |

| Dielectric Constant (Dk) at 10 GHz | < 3.2 | Suitable for high-frequency electronic insulation. elsevierpure.comacs.orgacs.org |

| Dissipation Factor (Df) at 10 GHz | < 0.005 | Low signal loss in electronic applications. elsevierpure.comacs.org |

| Char Yield at 800 °C (N₂) | > 60% | High resistance to thermal decomposition. nih.gov |

Nonlinear Optical (NLO) Materials Research and Design